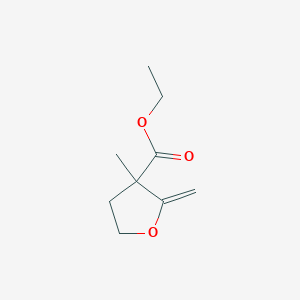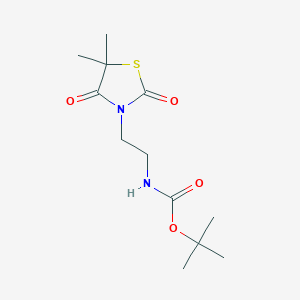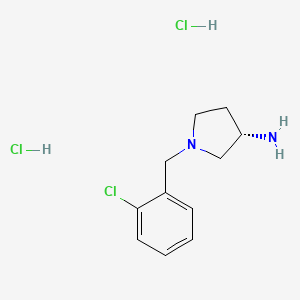
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate is a chemical compound with the CAS Number: 2155853-04-4 . Its molecular weight is 170.21 and its IUPAC name is ethyl 3-methyl-2-methylenetetrahydrofuran-3-carboxylate . It is stored at a temperature of 4 degrees Celsius . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3/c1-4-11-8 (10)9 (3)5-6-12-7 (9)2/h2,4-6H2,1,3H3 . This indicates the molecular structure of the compound. The compound contains 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 170.21 . and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis
An expedient phosphine-catalyzed [4 + 2] annulation involves Ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in a reaction with N-tosylimines, facilitated by an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such reactions expand the scope of organic synthesis, providing a method for synthesizing highly functionalized tetrahydropyridines with high diastereoselectivities (Xue-Feng Zhu et al., 2003).
Fuel Additives
Performance and emission characteristics of diesel engines powered with diesel–glycerol derivatives blends highlight the potential of glycerol derivatives as diesel fuel additives. The study investigates two glycerol derivatives, including (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate, for their effects on diesel fuel's quality parameters and engine performance. Notably, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate demonstrates promise as an emission reduction additive, significantly reducing hydrocarbon, carbon monoxide, and smoke emissions, with a slight increase in nitrogen oxide emissions (Elena-Emilia Oprescu et al., 2014).
Material Science and Polymerization
Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives explores the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These derivatives are evaluated for their in vitro antifungal and antibacterial activity. This research contributes to the development of new materials with potential applications in biomedical fields (S. Tiwari et al., 2018).
POx as an Alternative to PEG? A Hydrodynamic and Light Scattering Study discusses the hydrodynamic properties of poly(2-oxazoline)s as potential replacements for poly(ethylene glycol)s in pharmaceutical and biomedical applications. The study focuses on the molecular characteristics derived from light scattering experiments, highlighting the versatility of poly(2-oxazoline)s in tuning polymer properties for specific applications (Mandy Grube et al., 2018).
Propriétés
IUPAC Name |
ethyl 3-methyl-2-methylideneoxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-4-11-8(10)9(3)5-6-12-7(9)2/h2,4-6H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHEBHOCQFYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765744.png)
![[4,4'-Bipyridin]-3-ol](/img/structure/B2765747.png)
![3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2765748.png)
![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)



![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetic acid](/img/structure/B2765757.png)



![3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine](/img/structure/B2765763.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2765764.png)
